molecular formula C21H21NO5 B282220 3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282220
M. Wt: 367.4 g/mol
InChI Key: DWLJRKJQTRSXOP-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of pyrrolones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. It has also been shown to scavenge free radicals and inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. It has also been shown to reduce the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress. In addition, it has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, there are some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has potential cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, including its effects on signaling pathways involved in inflammation and oxidative stress. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxybenzaldehyde, 4-methylbenzoyl chloride, and 2-hydroxypropylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, condensation, and cyclization. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-hydroxy-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research due to its diverse biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation.

properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO5/c1-12-6-8-14(9-7-12)19(25)17-18(15-4-3-5-16(24)10-15)22(11-13(2)23)21(27)20(17)26/h3-10,13,18,23-25H,11H2,1-2H3/b19-17-

InChI Key

DWLJRKJQTRSXOP-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)O)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)O)O

Origin of Product

United States

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